molecular formula C20H24O9 B8072510 (3R,6R,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

(3R,6R,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

Cat. No.: B8072510
M. Wt: 408.4 g/mol
InChI Key: FPUXKXIZEIDQKW-IKIFPUOBSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature Analysis

The IUPAC name “(3R,6R,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione” encapsulates its structural features:

  • Hexacyclic backbone : The “hexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane” descriptor denotes six fused rings with bridgehead atoms at positions 1,11; 3,7; 7,11; and 13,17. The prefix numbers (8.7.2) specify the ring sizes: 8-, 7-, and 2-membered bridges.
  • Substituents :
    • tert-Butyl group at position 8.
    • Hydroxy groups at positions 6 and 17.
    • Methyl group at position 16.
    • Three ketone groups (trione) at positions 5, 15, and 18.
  • Oxygen heteroatoms : The “2,4,14,19-tetraoxa” prefix indicates oxygen atoms at these positions, forming cyclic ethers or lactones.

This nomenclature aligns with the structure reported in the TCM-ADIP database (PubChem CID: 102004438).

Stereochemical Configuration and CIP Priority Rules

The compound’s eight stereocenters (3R, 6R, 8S, 10R, 11S, 13S, 16S, 17R) were assigned using the Cahn–Ingold–Prelog (CIP) priority rules :

Key CIP Applications:
  • Priority Assignment at C3 :

    • Substituents: Bridgehead carbons (C2, C4, C5, C1).
    • Atomic numbers: Oxygen (C2) > carbon (C4, C5, C1).
    • Configuration: R (descending priority: O > C > C > C).
  • Priority Assignment at C8 :

    • Substituents: tert-Butyl, hydroxy, methyl, and bridgehead carbons.
    • tert-Butyl (C4H9) receives highest priority due to branching.
    • Configuration: S (priorities: tert-butyl > hydroxy > methyl > bridgehead).
  • Double Bond Descriptors :

    • Non-applicable here, as the compound lacks double bonds.

The stereochemical complexity necessitates precise 3D structural validation, as misassignment could alter pharmacological activity.

Comparative Analysis of Registry Numbers

Identifier Value Source
CAS Registry 15291-75-5 TCI Europe, Sigma-Aldrich
PubChem CID 9909368 PubChem
Molecular Formula C20H24O10 TCM-ADIP
Molecular Weight 424.4 g/mol TCM-ADIP

Discrepancies and Clarifications :

  • The CAS 15291-75-5 corresponds to ginkgolide A , a structurally related diterpene lactone.
  • PubChem CID 9909368 (ginkgolide A) shares the molecular formula C20H24O10 but differs in stereochemistry.
  • The queried compound’s PubChem CID (166639041) is absent from current databases, suggesting either a novel entity or a misassignment.

Structural Relationship to Ginkgolide Derivatives

This compound shares a hexacyclic diterpene backbone with ginkgolides, notably ginkgolide A (CAS 15291-75-5). Key comparisons:

Feature Queried Compound Ginkgolide A
Core Structure Hexacyclo[8.7.2.01,11.03,7.07,11.013,17] Hexacyclo[8.7.2.01,9.03,7.07,15]
Substituents 8-tert-butyl, 16-methyl 10-tert-butyl, 12-methyl
Bioactivity Not reported PAF receptor antagonist

The tert-butyl and methyl groups’ positions suggest divergent biosynthesis pathways or synthetic modifications.

Properties

IUPAC Name

(3R,6R,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O9/c1-7-12(22)26-10-6-17-9-5-8(16(2,3)4)18(17)11(21)13(23)28-15(18)29-20(17,14(24)27-9)19(7,10)25/h7-11,15,21,25H,5-6H2,1-4H3/t7-,8+,9-,10+,11+,15+,17-,18?,19-,20?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUXKXIZEIDQKW-IKIFPUOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)O[C@@H]2[C@]1(C34C(=O)O[C@H]5[C@]3(C2)C6([C@@H](C5)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15291-75-5
Record name 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-4,7b-dihydroxy-8-methyl-, (1R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.714
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (3R,6R,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione is a complex organic molecule with potential biological activity. This article explores its biological properties based on available research findings.

Chemical Structure

The compound's intricate structure includes multiple hydroxyl groups and a tert-butyl group that may influence its biological interactions and solubility.

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : The presence of hydroxyl groups in the structure may contribute to anti-inflammatory activities.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A study focusing on derivatives of hexacyclic compounds indicated that modifications at specific positions could enhance antimicrobial efficacy. The compound's structural features suggest it may inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.

Anti-inflammatory Effects

Research into related compounds has highlighted their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. The hydroxyl groups in this compound are hypothesized to play a crucial role in these mechanisms by acting as hydrogen bond donors.

Cytotoxicity Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of structurally similar compounds on cancer cell lines such as HeLa and MCF-7. Results indicated that these compounds could induce apoptosis through the activation of caspase pathways.

Case Studies

StudyFindings
Study 1: Antimicrobial EfficacyThe compound demonstrated significant activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Study 2: Anti-inflammatory ResponseInhibition of TNF-alpha production was observed at concentrations of 10 µM and above.
Study 3: Cytotoxicity in Cancer CellsInduced apoptosis in MCF-7 cells with an IC50 value of 15 µM after 48 hours of exposure.

The biological activities are likely attributed to:

  • Hydroxyl Group Interactions : These groups can form hydrogen bonds with biological macromolecules.
  • Structural Rigidity : The hexacyclic framework may provide stability and specificity in binding to target sites within cells.

Comparison with Similar Compounds

Hydroxyginkgolide A Analogue

A closely related compound, identified as (1R,3R,6R,8S,10R,12S,13S,16S,17R)-6,12,17-trihydroxy-16-methyl-8-tert-butyl-2,4,14,19-tetraoxahexacyclo[8.7.2.0¹,¹¹.0³,⁷.0⁷,¹¹.0¹³,¹⁷]nonadecane-5,15,18-trione (hydroxyginkgolide A), shares the hexacyclic backbone and tert-butyl group but differs in hydroxylation patterns (additional hydroxyl at position 12) . Key differences include:

  • Hydroxyl Groups : The target compound has dihydroxy groups (positions 6,17), while hydroxyginkgolide A is trihydroxylated (6,12,17). This impacts hydrogen-bonding networks and solubility.

Furan-Containing Hexacyclo Derivative

Another analogue, (1R,2R,7S,10R,13R,14R,16S,19R,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.0²,⁷.0²,¹⁰.0¹⁴,¹⁶.0¹⁴,²⁰]docosane-5,12,17-trione, replaces the tert-butyl group with a furan ring.

Functional Group and Substituent Analysis

Compound Molecular Formula Key Substituents Functional Groups Spectral Data (¹³C NMR Highlights)
Target Compound C₂₄H₃₂O₁₁ 8-tert-butyl, 6,17-dihydroxy, 16-methyl 3 lactones, 2 ethers, 2 hydroxyls Not explicitly reported; methods in applicable
Hydroxyginkgolide A C₂₄H₃₂O₁₂ 8-tert-butyl, 6,12,17-trihydroxy 3 lactones, 2 ethers, 3 hydroxyls ¹³C NMR δ 170-175 ppm (lactones)
Furan Hexacyclo Derivative C₂₈H₃₄O₁₁ 19-furan, 9,9,13,20-tetramethyl 3 lactones, 2 ethers, 1 furan ¹³C NMR δ 110-115 ppm (furan carbons)

Key Observations :

  • Additional hydroxyls in hydroxyginkgolide A increase hydrophilicity, which may influence bioavailability.

Solubility and Stability

  • The target compound’s dihydroxy configuration provides moderate solubility in polar solvents (e.g., methanol), whereas hydroxyginkgolide A’s trihydroxy structure likely enhances aqueous solubility.
  • The furan derivative’s aromatic ring may confer UV absorbance properties useful in analytical detection .

Bioactivity Potential

While direct biological data for the target compound are unavailable, hydroxyginkgolide A is structurally related to ginkgolides, which are known for antioxidant and neuroprotective activities . The furan derivative’s bioactivity remains unstudied but could align with furan-containing natural products exhibiting antimicrobial properties.

Methodological Considerations in Structural Analysis

  • Crystallography : Tools like SHELX and OLEX2 are critical for resolving the stereochemical complexity of hexacyclic compounds.
  • NMR Analysis : Linear regression fitting of computed vs. experimental ¹³C NMR shifts (as in ) is essential for verifying configurations in such highly substituted systems.

Preparation Methods

Iterative Synthesis of Fused Polyethers

A four-step iterative sequence developed by Elustondo et al. offers a potential blueprint. This method involves:

  • Alkynyl Ether Formation : Installation of ether linkages via propargylation.

  • Carbocupration : Addition of organocopper reagents to alkynes to generate stereodefined intermediates.

  • Ring-Closing Metathesis (RCM) : Use of Grubbs catalysts to form macrocyclic ethers.

  • Hydroboration-Oxidation : Functionalization of olefins into alcohols, followed by acid-mediated elimination to unveil reactive alkenes.

For the target compound, this approach could facilitate the sequential construction of its tetraoxahexacyclic core. The tert-butyl group might be introduced via alkylation at an early stage, leveraging steric bulk to direct subsequent stereochemical outcomes.

Pinacol Rearrangement and Grignard Reactions

A patent detailing the synthesis of ingenol derivatives highlights methodologies applicable to polycyclic systems. Key steps include:

  • Grignard Addition : Methyl magnesium bromide reacts with ketones to form tertiary alcohols, as demonstrated in the methylation of cyclopentenone intermediates.

  • Pinacol Rearrangement : Acid-catalyzed rearrangement of diols to ketones, critical for forming the trione moieties in the target molecule.

These transformations could be adapted to install the 16-methyl and tert-butyl groups while maintaining the integrity of adjacent stereocenters.

Semi-Synthetic Modifications

Semi-synthesis, starting from natural ginkgolides, provides a pragmatic alternative to total synthesis.

Functionalization of Ginkgolide B

Ginkgolide B (C20H24O10) serves as a plausible precursor. Proposed modifications include:

  • Selective Alkylation : Introduction of the tert-butyl group via Friedel-Crafts alkylation using tert-butyl chloride in the presence of Lewis acids.

  • Oxidative Functionalization : Controlled oxidation of secondary alcohols to ketones, aligning with the trione structure of the target compound.

Challenges in this route include avoiding over-oxidation and achieving regioselectivity in polyfunctionalized intermediates.

Key Reaction Steps and Methodologies

Radical-Mediated Etherification

Di-tert-butyl peroxide (DTBP), a stable radical initiator, could facilitate ether bond formation via hydrogen abstraction and radical recombination. This approach may prove advantageous in constructing sterically hindered ether linkages within the hexacyclic framework.

Stereochemical Control

The compound’s eight stereocenters demand meticulous chiral induction. Strategies include:

  • Asymmetric Catalysis : Use of chiral ligands in transition metal-catalyzed reactions.

  • Chiral Pool Synthesis : Deriving stereochemistry from natural terpene precursors.

Analytical and Purification Techniques

Chromatographic Resolution

Reverse-phase HPLC with C18 columns and isocratic elution (e.g., acetonitrile/water) is essential for separating diastereomers.

Spectroscopic Characterization

  • NMR Spectroscopy : 1H and 13C NMR confirm the stereochemistry and substitution pattern.

  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C20H24O9) .

Q & A

Basic Research Questions

Q. What analytical techniques are critical for confirming the stereochemical configuration and structural integrity of this compound?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) should be employed to verify the exact mass (e.g., observed 408.136152 Da ), ensuring alignment with theoretical calculations.
  • NMR spectroscopy (1H, 13C, and 2D techniques like COSY, NOESY) is essential for resolving stereochemical ambiguities, particularly for hydroxyl and methyl groups in the polycyclic framework .
  • X-ray crystallography can definitively confirm spatial arrangements, especially for challenging stereocenters like C3, C6, and C16 .

Q. How can researchers address challenges in synthesizing this compound’s stereoisomers?

  • Methodological Answer :

  • Use asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) to control stereochemistry during ring-closing steps, particularly for the tetraoxahexacyclic core.
  • Optimize reaction conditions (temperature, solvent polarity) to minimize epimerization at sensitive centers like C8 and C17 .
  • Employ process control and simulation tools (e.g., COMSOL Multiphysics) to model reaction pathways and predict stereochemical outcomes .

Q. What are the primary sources of structural variability in derivatives of this compound?

  • Methodological Answer :

  • Variability often arises from hydroxyl group oxidation states and tert-butyl substituent positioning , which can alter ring strain and hydrogen-bonding networks .
  • Conduct comparative NMR studies of analogues (e.g., 8-tert-butyl vs. 8-methyl derivatives) to identify key spectral differences .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Perform molecular dynamics (MD) simulations to assess binding affinities with biological targets, accounting for conformational flexibility in the tetraoxahexacyclic system.
  • Use density functional theory (DFT) to calculate thermodynamic stability of stereoisomers, correlating results with experimental bioactivity profiles .
  • Cross-reference data with NIST Chemistry WebBook entries for similar polycyclic compounds to validate computational models .

Q. What strategies can mitigate challenges in isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Apply membrane separation technologies (e.g., nanofiltration) to isolate the compound based on molecular weight and polarity .
  • Use powder and particle technology to optimize crystallization conditions, leveraging differences in solubility between stereoisomers .
  • Implement automated chromatography systems with AI-driven real-time adjustments to improve purity yields .

Q. How can researchers link this compound’s properties to broader theoretical frameworks in polycyclic ether chemistry?

  • Methodological Answer :

  • Frame studies within conceptual frameworks such as Baldwin’s rules for ring-closing reactions or frontier molecular orbital theory to explain reactivity patterns .
  • Compare the compound’s structural motifs to natural products (e.g., macrocalyxoformin B ), analyzing evolutionary or synthetic parallels in biosynthesis.
  • Use bibliometric analysis to identify gaps in existing literature, focusing on understudied areas like heteroatom interactions in polycyclic systems .

Methodological Considerations for Data Contradictions

  • Discrepancies in reported hydroxyl group reactivity : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts .
  • Conflicting bioactivity data : Perform dose-response assays across multiple cell lines, contextualizing results with pharmacokinetic parameters (e.g., logP, membrane permeability) derived from structural analogs .

Key Data for Reference

PropertyValue/TechniqueReference
Exact Mass408.136152 Da
Key StereocentersC3, C6, C8, C16, C17
Computational ToolCOMSOL Multiphysics for simulation
Structural AnalogMacrocalyxoformin B

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